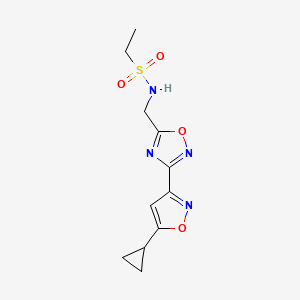

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

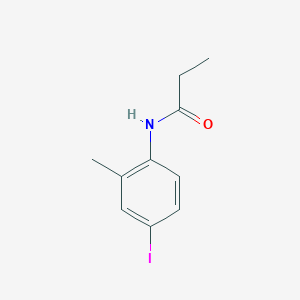

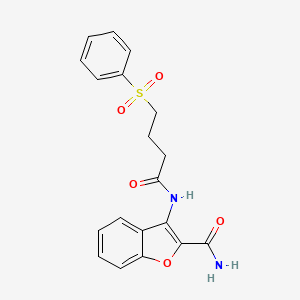

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a chemical compound with the molecular formula C19H20F2N2O3S and a molecular weight of 394.44. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide often involves the use of the pyrrolidine ring. This can be achieved through two main synthetic strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Photoelectron Spectroscopy and Luminescence

Research on pyridyl substituted benzamides has shown compounds with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds exhibit luminescence in both solution and solid state, and their AEE behavior is dependent on the solvent's polarity. This highlights the potential application of similar benzamide derivatives in optical and sensor technologies due to their luminescent properties and responsiveness to external stimuli (Srivastava et al., 2017).

Histone Deacetylase Inhibition

N-substituted benzamides, such as MGCD0103, have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit certain HDACs, showing significant antitumor activity and entering clinical trials. This suggests that compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide could have potential applications in cancer therapy through epigenetic modulation (Zhou et al., 2008).

Synthesis of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles via rhodium-catalyzed C-H activation indicates the importance of fluorinated compounds in pharmaceutical and agrochemical industries. This method allows for diverse synthesis of fluorinated heterocycles, showcasing the potential application of similar fluorinated benzamides in creating complex fluorinated structures for drug development and agricultural chemicals (Wu et al., 2017).

Organosoluble Polyimides

Research on organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain demonstrates the relevance of fluorinated benzamides in materials science. These polyimides exhibit good solubility, thermal stability, and transparency, indicating potential applications in electronics and coatings (Liu et al., 2002).

Electrochemical Fluorination

The electrochemical fluorination of nitrogen-containing carboxylic acids, including those with benzamide structures, highlights a method for producing perfluoroacid fluorides. These compounds have potential uses in developing degradable fluorochemicals for various industrial applications (Abe et al., 1992).

Orientations Futures

The future directions in the research and development of compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide could involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Mécanisme D'action

Target of Action

It is known that this compound belongs to the class of organic compounds known as beta amino acids and derivatives . These compounds typically interact with various receptors and enzymes in the body, influencing a wide range of biological processes.

Mode of Action

This can result in a variety of changes, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Given its classification as a beta amino acid derivative , it may be involved in amino acid metabolism or other related biochemical pathways.

Result of Action

Based on its classification, it may influence a variety of biological processes through its interaction with various receptors and enzymes .

Propriétés

IUPAC Name |

3,4-difluoro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O3S/c1-13-4-7-16(8-5-13)27(25,26)23-10-2-3-15(23)12-22-19(24)14-6-9-17(20)18(21)11-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVKQXIPLKSHKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

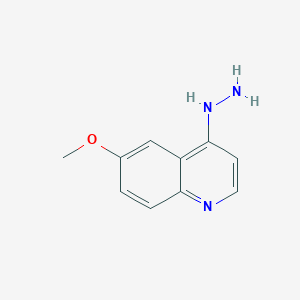

![N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2364055.png)

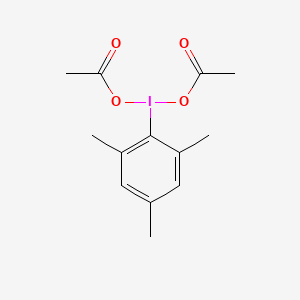

![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)

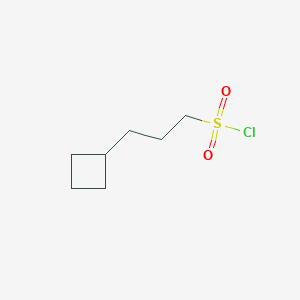

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)